![molecular formula C8H20N4S B14565756 N'-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea CAS No. 61296-27-3](/img/structure/B14565756.png)
N'-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea
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Overview
Description
N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of dimethylamino groups attached to the thiourea moiety, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane, which is then reacted with thiourea. The reaction conditions often include the use of catalysts such as nickel chloride (NiCl2·6H2O) and samarium chloride (SmCl3·6H2O) to facilitate the aminomethylation process .
Industrial Production Methods
Industrial production of N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea involves its interaction with molecular targets through its dimethylamino and thiourea groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: A related compound with similar reactivity but lacking the thiourea moiety.
N,N,N’,N’-Tetramethylmethylenediamine: Another similar compound used in aminomethylation reactions.
Uniqueness
N’-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea is unique due to the presence of both dimethylamino and thiourea groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis and a potential candidate for various applications in scientific research and industry.
Properties
CAS No. |
61296-27-3 |
---|---|
Molecular Formula |
C8H20N4S |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3-[bis(dimethylamino)methyl]-1,1-dimethylthiourea |
InChI |
InChI=1S/C8H20N4S/c1-10(2)7(11(3)4)9-8(13)12(5)6/h7H,1-6H3,(H,9,13) |
InChI Key |
SONDGNLZINWHJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(NC(=S)N(C)C)N(C)C |
Origin of Product |
United States |
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